3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine
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Overview
Description
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a bromine atom, a fluorine atom, and a piperidine ring. These features make it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the piperidine ring can interact with various biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
3-Fluoro-4-aminopyridine: A compound with a fluorine atom and an amino group, used in different research applications.
Uniqueness
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine is unique due to its combination of a bromine atom, a fluorine atom, and a piperidine ring. This unique structure provides distinct chemical and biological properties, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C13H18BrFN2O |
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Molecular Weight |
317.20 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-(3-piperidin-1-ylpropoxy)pyridine |
InChI |
InChI=1S/C13H18BrFN2O/c14-11-5-6-12(16-13(11)15)18-10-4-9-17-7-2-1-3-8-17/h5-6H,1-4,7-10H2 |
InChI Key |
TUGBHIWLWHAZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=NC(=C(C=C2)Br)F |
Origin of Product |
United States |
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